molecular formula C11H14Cl2N2 B6277190 2-(isoquinolin-8-yl)ethan-1-amine dihydrochloride CAS No. 2763776-82-3

2-(isoquinolin-8-yl)ethan-1-amine dihydrochloride

Cat. No.: B6277190
CAS No.: 2763776-82-3
M. Wt: 245.1
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Description

2-(isoquinolin-8-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C11H14N2Cl2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isoquinolin-8-yl)ethan-1-amine dihydrochloride typically involves the reaction of isoquinoline with ethylamine under specific conditions. The process may include steps such as:

    Nitration: Isoquinoline is nitrated to form 8-nitroisoquinoline.

    Reduction: The nitro group is reduced to an amine group, resulting in 8-aminoisoquinoline.

    Alkylation: 8-aminoisoquinoline is then reacted with ethylamine to form 2-(isoquinolin-8-yl)ethan-1-amine.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(isoquinolin-8-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of isoquinoline derivatives.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the amine group.

Scientific Research Applications

2-(isoquinolin-8-yl)ethan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(isoquinolin-8-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(quinolin-8-yl)ethan-1-amine dihydrochloride
  • 2-(quinolin-2-yl)ethan-1-amine dihydrochloride
  • 2-(isoquinolin-5-yl)ethan-1-amine dihydrochloride

Uniqueness

2-(isoquinolin-8-yl)ethan-1-amine dihydrochloride is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific research applications.

Properties

CAS No.

2763776-82-3

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.1

Purity

95

Origin of Product

United States

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